1-(bromodifluoromethyl)-3-iodo-1H-pyrazole
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Overview
Description
1-(Bromodifluoromethyl)-3-iodo-1H-pyrazole is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with bromodifluoromethyl and iodine groups. The presence of these substituents imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(bromodifluoromethyl)-3-iodo-1H-pyrazole typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1H-pyrazole with bromodifluoromethyl iodide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Bromodifluoromethyl)-3-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Cross-Coupling Reactions: The iodine substituent makes it suitable for cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Bromodifluoromethyl)-3-iodo-1H-pyrazole has several applications in scientific research:
Biology: The compound’s unique structure allows it to be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(bromodifluoromethyl)-3-iodo-1H-pyrazole involves its interaction with molecular targets through its bromodifluoromethyl and iodine substituents. These groups can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
1-(Bromodifluoromethyl)-3-iodo-1H-pyrazole can be compared with other similar compounds, such as:
1-(Bromodifluoromethyl)-5-iodo-1H-pyrazole: Similar structure but with the iodine substituent at a different position, affecting its reactivity and applications.
(Bromodifluoromethyl)trimethylsilane: Contains a trimethylsilyl group instead of a pyrazole ring, used in different synthetic applications.
(Chlorodifluoromethyl)trimethylsilane: Similar to the bromodifluoromethyl derivative but with chlorine, offering different reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C4H2BrF2IN2 |
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Molecular Weight |
322.88 g/mol |
IUPAC Name |
1-[bromo(difluoro)methyl]-3-iodopyrazole |
InChI |
InChI=1S/C4H2BrF2IN2/c5-4(6,7)10-2-1-3(8)9-10/h1-2H |
InChI Key |
ZEXMHFLELXVDJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1I)C(F)(F)Br |
Origin of Product |
United States |
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